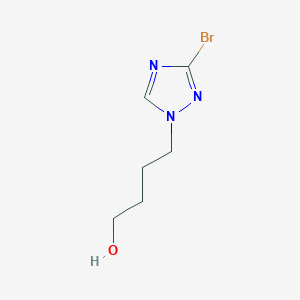![molecular formula C14H18N4O4 B2537129 (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine CAS No. 1414891-50-1](/img/structure/B2537129.png)
(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its azido group, benzyloxycarbonyl-protected amino group, and hexanoic acid backbone, combined with dicyclohexylamine. It is often utilized in synthetic chemistry and biochemistry due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine typically involves multiple steps:
Protection of the Amino Group: The amino group of 6-aminohexanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide.
Formation of the Dicyclohexylamine Salt: The final step involves the reaction of the azido-protected amino acid with dicyclohexylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The benzyloxycarbonyl group can be substituted under acidic conditions to release the free amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Free amino acids.
Scientific Research Applications
(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its reactive azido group, which can participate in click chemistry reactions. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions to occur. The dicyclohexylamine component enhances the solubility and stability of the compound.
Molecular Targets and Pathways:
Azido Group: Targets alkyne-functionalized molecules in click chemistry.
Benzyloxycarbonyl Group: Protects the amino group during synthetic transformations.
Dicyclohexylamine: Acts as a stabilizing agent.
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-6-aminohexanoic acid
- 6-Aminocaproic acid
- N-Carbobenzoxy-ε-aminocaproic acid
Uniqueness: (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine stands out due to its azido group, which imparts unique reactivity for click chemistry applications. The combination of protective and stabilizing groups further enhances its utility in complex synthetic processes.
Properties
IUPAC Name |
(2S)-2-azido-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c15-18-17-12(13(19)20)8-4-5-9-16-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESBFPKSUVQDKY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)
![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)


![8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2537069.png)
